molecular formula C24H28N4O4S B2381865 4-[butyl(methyl)sulfamoyl]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 851095-94-8

4-[butyl(methyl)sulfamoyl]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2381865
CAS No.: 851095-94-8
M. Wt: 468.57
InChI Key: YLLMTKFBAQIXEG-UHFFFAOYSA-N
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Description

4-[butyl(methyl)sulfamoyl]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that features a combination of sulfonamide, oxadiazole, and benzamide functional groups

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s sulfonamide group is of particular interest due to its potential as a pharmacophore in drug design. Sulfonamides are known for their antibacterial properties, and this compound could be explored for similar applications.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory or anticancer agent. The oxadiazole ring is known for its bioactivity, and derivatives of this compound could be tested for various therapeutic effects.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical structure of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(methyl)sulfamoyl]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting an amine with a sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reactions: The final step involves coupling the oxadiazole and sulfonamide intermediates with a benzamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening and formation of hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzamides depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide would depend on its specific application. In medicinal chemistry, it could act by inhibiting enzymes or receptors involved in disease pathways. The sulfonamide group could interact with bacterial enzymes, while the oxadiazole ring could interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-[butyl(methyl)sulfamoyl]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    4-[butyl(methyl)sulfamoyl]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-triazol-2-yl]benzamide: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of 4-[butyl(methyl)sulfamoyl]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide lies in its combination of functional groups, which provides a unique set of chemical and biological properties. The presence of the oxadiazole ring, in particular, distinguishes it from similar compounds and contributes to its potential bioactivity.

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-3-4-15-28(2)33(30,31)21-13-11-18(12-14-21)22(29)25-24-27-26-23(32-24)20-10-9-17-7-5-6-8-19(17)16-20/h9-14,16H,3-8,15H2,1-2H3,(H,25,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLMTKFBAQIXEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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